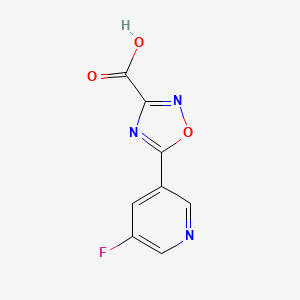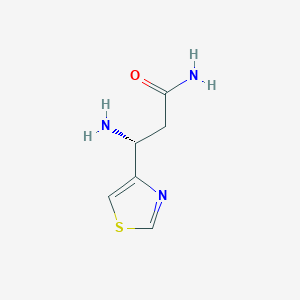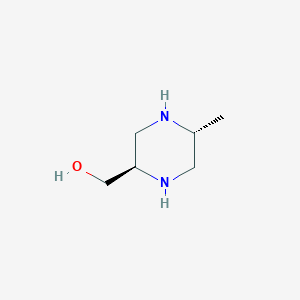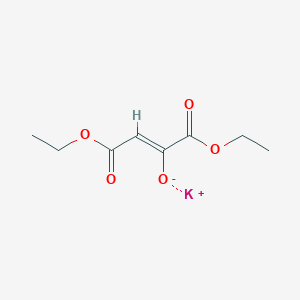
Potassium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable subject of study in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate typically involves the reaction of diethyl oxalate with potassium hydroxide. The reaction is carried out in an organic solvent such as ethanol, under reflux conditions. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Potassium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxalates.
Reduction: It can be reduced to form diols or other reduced derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxalates, diols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Potassium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Potassium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with metal ions. These interactions are crucial for its reactivity and applications in various fields.
Comparison with Similar Compounds
Similar Compounds
- Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate
- Diethyl oxalacetate sodium salt
- Sodium (2Z)-1,4-diethoxy-1,4-dioxo-2-buten-2-olate
Uniqueness
Potassium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate is unique due to its potassium ion, which can influence its solubility, reactivity, and interactions with other molecules. This makes it distinct from its sodium counterparts and other similar compounds.
Properties
Molecular Formula |
C8H11KO5 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
potassium;(Z)-1,4-diethoxy-1,4-dioxobut-2-en-2-olate |
InChI |
InChI=1S/C8H12O5.K/c1-3-12-7(10)5-6(9)8(11)13-4-2;/h5,9H,3-4H2,1-2H3;/q;+1/p-1/b6-5-; |
InChI Key |
UGVTWNKIRFSVDU-YSMBQZINSA-M |
Isomeric SMILES |
CCOC(=O)/C=C(/C(=O)OCC)\[O-].[K+] |
Canonical SMILES |
CCOC(=O)C=C(C(=O)OCC)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-3-oxa-1,7-diazaspiro[4.4]non-1-en-2-amine](/img/structure/B13325259.png)
![3-(Bicyclo[3.1.0]hexan-6-YL)-1-methyl-1H-pyrazol-5-amine](/img/structure/B13325264.png)
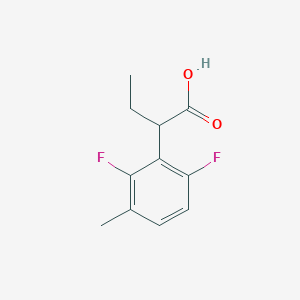
![6-(4-Bromophenyl)-8-oxo-5,7-diazaspiro[3.4]oct-5-ene-2-carboxylic acid](/img/structure/B13325283.png)
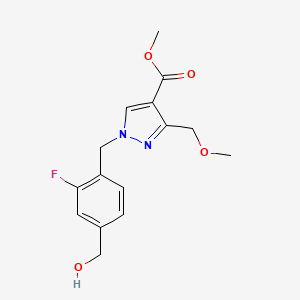
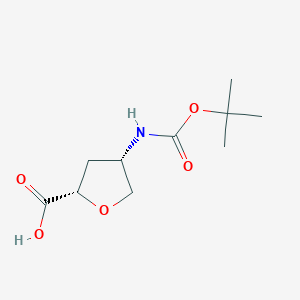
![tert-Butyl (R)-(1-(3,5-dimethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-7-yl)piperidin-3-yl)carbamate](/img/structure/B13325317.png)
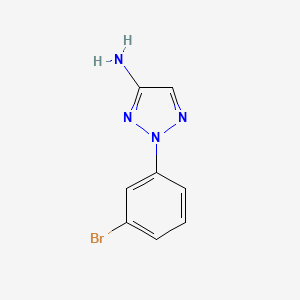
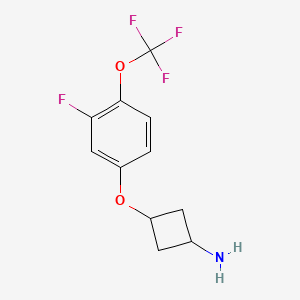
![1-[(3,3-Difluorocyclobutyl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13325325.png)
